
4-(2-Nitro-3,4,5-trimethoxybenzoyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Nitro-3,4,5-trimethoxybenzoyl)morpholine is a chemical compound known for its unique structure and properties It is characterized by the presence of a morpholine ring attached to a benzoyl group that is substituted with nitro and methoxy groups
Méthodes De Préparation
The synthesis of 4-(2-Nitro-3,4,5-trimethoxybenzoyl)morpholine typically involves the reaction of 3,4,5-trimethoxybenzoic acid with morpholine in the presence of a nitrating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process may require controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-(2-Nitro-3,4,5-trimethoxybenzoyl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other substituents. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(2-Nitro-3,4,5-trimethoxybenzoyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-Nitro-3,4,5-trimethoxybenzoyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological targets.
Comparaison Avec Des Composés Similaires
4-(2-Nitro-3,4,5-trimethoxybenzoyl)morpholine can be compared with similar compounds such as:
4-(3,4,5-Trimethoxybenzoyl)morpholine: Lacks the nitro group, which may result in different reactivity and biological activities.
4-(2-Nitrobenzoyl)morpholine: Lacks the methoxy groups, which can affect its chemical properties and applications.
4-(2-Nitro-3,4,5-trimethoxyphenyl)morpholine:
These comparisons highlight the unique features of this compound, such as the presence of both nitro and methoxy groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
64039-13-0 |
|---|---|
Formule moléculaire |
C14H18N2O7 |
Poids moléculaire |
326.30 g/mol |
Nom IUPAC |
morpholin-4-yl-(3,4,5-trimethoxy-2-nitrophenyl)methanone |
InChI |
InChI=1S/C14H18N2O7/c1-20-10-8-9(14(17)15-4-6-23-7-5-15)11(16(18)19)13(22-3)12(10)21-2/h8H,4-7H2,1-3H3 |
Clé InChI |
ZTRGBFFAXYVNSM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1)C(=O)N2CCOCC2)[N+](=O)[O-])OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


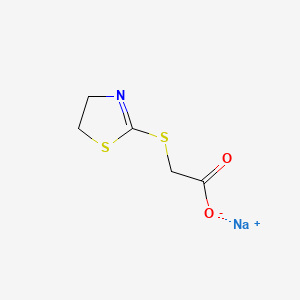
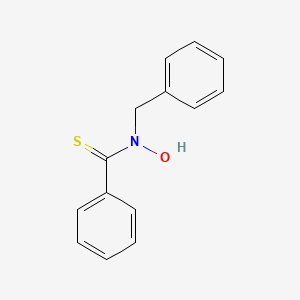
![Acetamide,N-ethyl-N-[2-(methylamino)ethyl]-](/img/structure/B13795169.png)
![1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate](/img/structure/B13795175.png)
![tert-Butyl 2-{[(2-nitropyridin-3-yl)oxy]methyl}-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13795176.png)

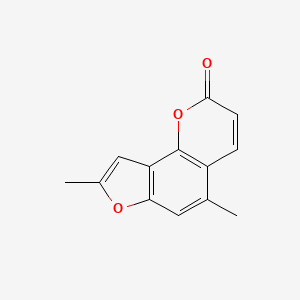
![[1,1'-Bi(cyclobutane)]-3-carbonyl chloride](/img/structure/B13795188.png)
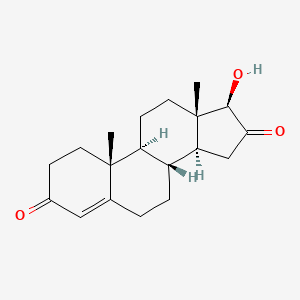
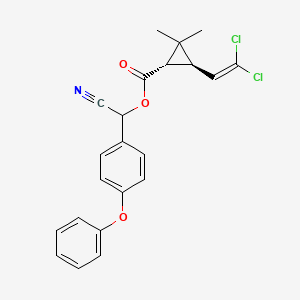
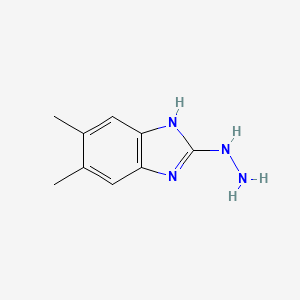
![Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide](/img/structure/B13795209.png)


